molecular formula C6H13Cl2N3 B017750 2-(1-Methyl-1H-imidazol-5-yl)ethanamine dihydrochloride CAS No. 36475-47-5

2-(1-Methyl-1H-imidazol-5-yl)ethanamine dihydrochloride

Cat. No. B017750
CAS RN: 36475-47-5
M. Wt: 198.09 g/mol
InChI Key: KWEIZIDNCJBKIY-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds often involves reactions under specific conditions. For instance, the spontaneous S-alkylation of methimazole with 1,2-dichloroethane can lead to the formation of dihydrochloride tetrahydrate, showcasing a method for synthesizing related imidazole derivatives through reaction and crystallization processes (Štefan et al., 2020). Similarly, the synthesis of 2,2-dichloro-1-[3-(2,2-dichloro-acetyl)-2-(4-methoxy-phenyl)-imidazolidin-1-yl]-ethanone demonstrates another approach, utilizing a one-pot reaction for the formation of complex molecules (Ünaleroğlu et al., 2002).

Molecular Structure Analysis

The molecular structure of imidazole-related compounds has been extensively studied. For example, the crystal and molecular structures of certain imidazole derivatives were determined by single-crystal X-ray diffraction, revealing detailed geometric parameters and extensive hydrogen bonding networks, which are crucial for understanding the compound's physical and chemical behavior (Şahin et al., 2014).

Chemical Reactions and Properties

Imidazole derivatives participate in various chemical reactions, underpinning their reactivity and potential applications. For instance, the reactivity of enehydroxylamino ketones with electrophiles has been studied, showing the sites of electrophilic attack and subsequent reactions leading to nitriles and vinyl nitroxides (Reznikov et al., 2004).

Physical Properties Analysis

The physical properties of imidazole derivatives, such as melting points and water loss temperatures, are critical for their practical applications. The dehydration and crystallization processes significantly impact the physical state and stability of these compounds, as demonstrated in the study of 1,2-bis[(1-methyl-1H-imidazole-2-yl)thio]ethane (Štefan et al., 2020).

Chemical Properties Analysis

The chemical properties of imidazole derivatives, including their binding and nuclease activities, have been explored, offering insights into their potential applications in biological systems. For example, Cu(II) complexes of tridentate ligands based on imidazole show significant DNA binding propensity and nuclease activity, highlighting the importance of understanding these chemical properties for developing new therapeutic agents (Kumar et al., 2012).

Scientific Research Applications

Immunomodulatory Effects

Imiquimod and its analogues, including compounds structurally related to 2-(1-Methyl-1H-imidazol-5-yl)ethanamine dihydrochloride, activate the immune system by inducing cytokines like IFN-α, -β, and various interleukins. This mechanism does not rely on direct antiviral or antiproliferative actions but through localized cytokine stimulation. The therapeutic implications of such immune response modifiers are vast, with applications ranging from treating viral infections, like genital herpes, to managing neoplastic diseases, including basal cell carcinoma. Imiquimod's topical application has demonstrated utility in various cutaneous conditions, underscoring the potential of imidazole derivatives in dermatological therapy (Syed, 2001).

Central Nervous System Applications

Research has shown that certain imidazole derivatives, acting on central monoamine systems, offer new avenues for antihypertensive therapy. These compounds, through their action on alpha-2 adrenoceptors and imidazoline receptors, provide a mechanism for the management of hypertension, demonstrating the flexibility of imidazole derivatives in crossing therapeutic boundaries from immunomodulation to cardiovascular health (Head, 1995).

Antimicrobial and Antifungal Properties

Imidazole compounds are crucial in developing antimicrobial and antifungal agents, with derivatives like ketoconazole and clotrimazole highlighting the class's effectiveness. These substances act against a wide array of microbial pathogens, making imidazole derivatives essential components of the pharmaceutical armamentarium against infections. The broad spectrum of activity supports further exploration into imidazole-based compounds for antimicrobial resistance (American Journal of IT and Applied Sciences Research, 2022).

Enzyme Inhibition and Drug Metabolism

The role of imidazole derivatives extends into the realm of enzyme inhibition, particularly influencing cytochrome P450 isoforms in human liver microsomes. These interactions are pivotal in drug metabolism and the mitigation of drug-drug interactions, showcasing imidazole derivatives' critical role in pharmacokinetics and pharmacodynamics. The selective inhibition of specific P450 enzymes by imidazole derivatives underscores their potential in designing safer and more effective therapeutic agents (Khojasteh et al., 2011).

Neuroprotective and Antidepressant Effects

Further research into imidazole derivatives reveals their potential in neuroprotection and mood regulation. For instance, tianeptine, with structural similarities to tricyclic antidepressants and possibly related derivatives, demonstrates a complex interaction with neurotransmitter systems, coupled with effects on neuronal plasticity. These properties make it a unique agent in treating depressive disorders, emphasizing the neurobiological versatility of imidazole compounds (McEwen & Olié, 2005).

Safety And Hazards

The safety data sheet for “2-(1-Methyl-1H-imidazol-5-yl)ethanamine dihydrochloride” indicates that it is a non-combustible solid . The precautionary statements include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/protective clothing/eye protection/face protection, and washing thoroughly after handling .

Future Directions

The future directions for “2-(1-Methyl-1H-imidazol-5-yl)ethanamine dihydrochloride” and similar compounds are likely to involve further exploration of their potential therapeutic applications, given the broad range of biological activities associated with imidazole compounds .

properties

IUPAC Name

2-(3-methylimidazol-4-yl)ethanamine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11N3.2ClH/c1-9-5-8-4-6(9)2-3-7;;/h4-5H,2-3,7H2,1H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWEIZIDNCJBKIY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NC=C1CCN.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13Cl2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80585229
Record name 2-(1-Methyl-1H-imidazol-5-yl)ethan-1-amine--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80585229
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(1-Methyl-1H-imidazol-5-yl)ethanamine dihydrochloride

CAS RN

36475-47-5
Record name 2-(1-Methyl-1H-imidazol-5-yl)ethan-1-amine--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80585229
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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